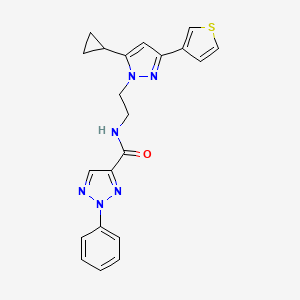

N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

N-[2-(5-cyclopropyl-3-thiophen-3-ylpyrazol-1-yl)ethyl]-2-phenyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N6OS/c28-21(19-13-23-27(25-19)17-4-2-1-3-5-17)22-9-10-26-20(15-6-7-15)12-18(24-26)16-8-11-29-14-16/h1-5,8,11-15H,6-7,9-10H2,(H,22,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUHGBGGNSLQCGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NN2CCNC(=O)C3=NN(N=C3)C4=CC=CC=C4)C5=CSC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N6OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a complex organic compound with a unique molecular structure that suggests potential biological activities. This article delves into its synthesis, biological evaluations, and the implications of its structural features on pharmacological properties.

Molecular Structure and Properties

The compound has the following characteristics:

- Molecular Formula : C19H23N5OS

- Molecular Weight : 369.49 g/mol

- Structural Features : It includes a pyrazole ring, a triazole moiety, and both cyclopropyl and thiophenyl groups, which are known to enhance biological activity through various mechanisms.

Synthesis

The synthesis of this compound typically involves several steps, including:

- Formation of the Pyrazole Ring : This is achieved through the reaction of hydrazine with appropriate diketones.

- Introduction of the Thiophene Ring : This can be done via cross-coupling reactions.

- Cyclopropyl Group Addition : Cyclopropanation reactions using diazo compounds are often employed.

Each step requires careful optimization to ensure high yield and purity.

Pharmacological Properties

The biological activity of this compound has been investigated in various studies:

- Anti-inflammatory Activity : Compounds with pyrazole derivatives are known for their anti-inflammatory properties. Preliminary studies suggest that this compound may modulate inflammatory pathways by interacting with specific receptors or enzymes .

- Antitumor Effects : The presence of the triazole moiety is associated with anticancer activity. Research indicates that similar compounds can induce apoptosis in cancer cells by activating caspase pathways .

- Insecticidal and Acaricidal Properties : The unique structure suggests potential applications in pest control, as compounds with similar features have demonstrated significant insecticidal activities.

Case Studies

Several studies have highlighted the biological efficacy of related compounds:

- A study on pyrazole derivatives showed promising results in inhibiting tumor growth in MCF-7 breast cancer cells, indicating a potential mechanism through p53 pathway activation .

| Compound | Activity | IC50 (μM) |

|---|---|---|

| Pyrazole A | Antitumor | 0.65 |

| Pyrazole B | Antitumor | 2.41 |

| Pyrazole C | Anti-inflammatory | 0.03 |

This table summarizes the activities of related pyrazole compounds, showcasing their potential as therapeutic agents.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

- The compound may bind to specific enzymes or receptors involved in inflammatory responses and cell proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of the target compound, we compare it with structurally related heterocycles, focusing on substituent effects, synthetic routes, and biological activity predictions.

Structural Analogues

A closely related compound, N-R-2-(5-(5-methyl-1H-pyrazole-3-yl)-4-phenyl-4H-1,2,4-triazole-3-ylthio)acetamide (from ), shares the pyrazole-triazole framework but differs in key aspects:

- Pyrazole substituents: The target compound has a cyclopropyl group (position 5) and thiophen-3-yl group (position 3), whereas the analogue has a methyl group (position 5) and lacks a thiophenyl moiety. Cyclopropyl groups are known to reduce ring strain and enhance metabolic stability compared to methyl groups .

- Triazole substitution : The target compound’s triazole is substituted at position 2 with a phenyl group, while the analogue has a 4-phenyl substitution. Positional isomerism can significantly alter electronic properties and binding affinity .

- Linker and functional groups: The target compound features an ethyl-carboxamide linker, whereas the analogue uses a thioacetamide group.

Data Tables

Table 1: Structural and Functional Comparison

Research Findings

Substituent Impact : The cyclopropyl group in the target compound likely improves metabolic stability compared to the methyl group in the analogue, as strained rings resist enzymatic degradation .

Synthetic Complexity : The target compound’s synthesis may require advanced coupling techniques (e.g., Suzuki-Miyaura for thiophenyl incorporation), contrasting with the analogue’s straightforward alkylation steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.